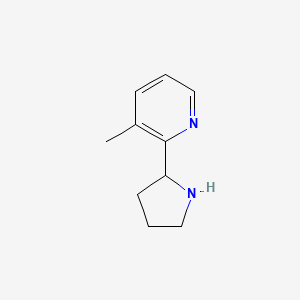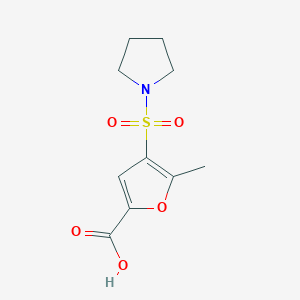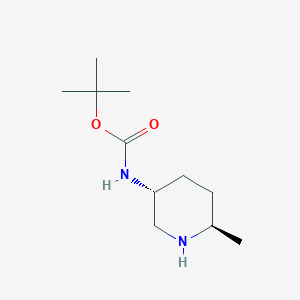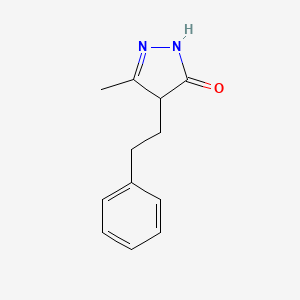
5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one (MPDP) is a heterocyclic compound that has been widely used in scientific research. It is a versatile compound with a wide range of applications in the fields of biochemistry, physiology, and pharmacology. MPDP has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects.
Applications De Recherche Scientifique
Anticancer Properties
The pyrrole ring system, to which our compound is related, has been identified as a biologically active scaffold with significant anticancer properties . The structural versatility of pyrrole allows for the synthesis of analogs that can target various forms of cancer, including leukemia, lymphoma, and myelofibrosis. The compound’s potential in cancer therapy lies in its ability to interfere with cell proliferation and induce apoptosis in cancerous cells.
Antimicrobial Activity
Compounds containing the pyrrole moiety have demonstrated a broad spectrum of antimicrobial activities. This includes antibacterial, antifungal, antiprotozoal, and antimalarial effects . The compound could be developed into a novel antimicrobial agent, potentially effective against drug-resistant strains due to its unique chemical structure.
Immunosuppressive Effects
Pyrrole derivatives have shown promise as immunosuppressive agents. This application is particularly relevant in the context of organ transplantation and autoimmune diseases, where controlling the immune response is crucial . The compound could be modified to enhance its immunosuppressive properties, making it a valuable addition to the pharmacopeia for managing immune-related conditions.
Anti-Inflammatory Applications
The pyrazolyl-urea scaffold, closely related to our compound, has been reported to exhibit significant anti-inflammatory activity . This is particularly relevant for the treatment of chronic inflammatory diseases such as arthritis. The compound’s ability to inhibit cytokine release, such as IL-17 and TNFα, suggests its potential as an anti-inflammatory medication.
Propriétés
IUPAC Name |
3-methyl-4-(2-phenylethyl)-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-11(12(15)14-13-9)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHOQJFDWATKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



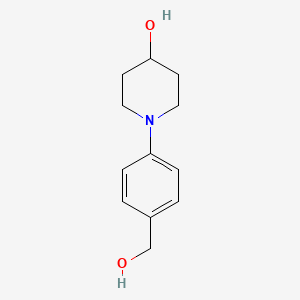
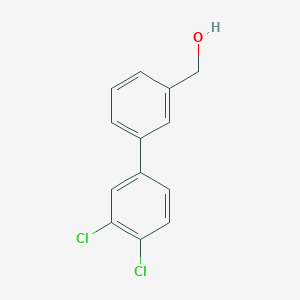
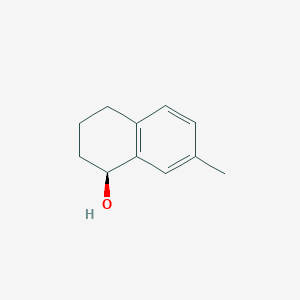
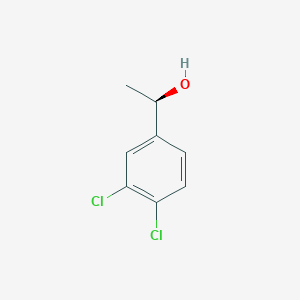
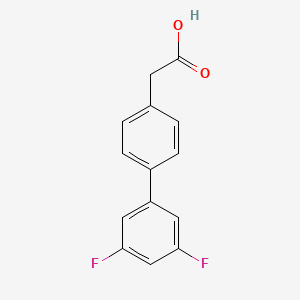

![2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole](/img/structure/B1416577.png)


![4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1416581.png)
